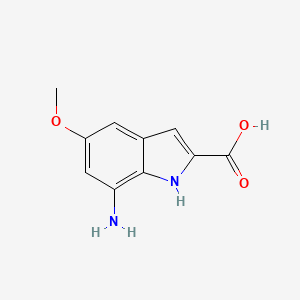

7-amino-5-methoxy-1H-indole-2-carboxylic acid

説明

特性

IUPAC Name |

7-amino-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-6-2-5-3-8(10(13)14)12-9(5)7(11)4-6/h2-4,12H,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBYUVNOWCELDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646718 | |

| Record name | 7-Amino-5-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-48-9 | |

| Record name | 7-Amino-5-methoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-5-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 7-amino-5-methoxy-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific reaction conditions would include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts are often employed to enhance efficiency .

化学反応の分析

Types of Reactions

7-amino-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

科学的研究の応用

7-amino-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studying enzyme interactions and metabolic pathways.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 7-amino-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table compares 7-amino-5-methoxy-1H-indole-2-carboxylic acid with structurally related indole-2-carboxylic acid derivatives:

Physicochemical Properties

- Solubility: The amino group in the 7-position may improve aqueous solubility compared to non-amino-substituted analogs (e.g., 5-methoxy derivative) .

- Melting Points : Substituted indoles generally exhibit high melting points (>150°C), as seen in 5-methoxy (mp 198–199°C ) and 5-methyl derivatives (mp >200°C ).

生物活性

7-Amino-5-methoxy-1H-indole-2-carboxylic acid is a significant compound within the indole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of the Compound

This compound is characterized by its unique substitution pattern, which enhances its interaction with biological targets. The presence of both amino and methoxy groups is believed to influence its solubility and reactivity, making it a candidate for various therapeutic applications.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Neuroprotective Effects : Studies indicate that it may exert protective effects on neuronal cells by reducing oxidative damage.

- Anticancer Properties : Preliminary studies suggest that it can inhibit cancer cell proliferation, particularly in colorectal carcinoma models .

- Anti-inflammatory Effects : The compound may act as a selective antagonist for cysteinyl leukotriene receptors, which are implicated in inflammatory responses.

The mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, modulating their activity. This can lead to alterations in cellular processes such as signal transduction and metabolic regulation.

- Oxidative Stress Pathway Modulation : It inhibits enzymes involved in oxidative stress pathways, thereby reducing oxidative damage in cells.

- Cell Signaling Pathways : The compound influences cell function by modulating signaling pathways and gene expression, impacting cellular metabolism and survival.

Antioxidant Activity

A study highlighted the antioxidant potential of this compound, demonstrating its ability to reduce oxidative stress markers in neuronal cells. The compound significantly decreased levels of reactive oxygen species (ROS) in vitro, suggesting its utility in neuroprotective therapies.

Anticancer Activity

In a recent investigation, the anticancer effects of this compound were assessed using colorectal carcinoma (HCT116) cell lines. The findings indicated an IC50 value of 6.76 µg/mL, showcasing superior potency compared to standard treatments like 5-fluorouracil (IC50 = 77.15 µg/mL) . These results underscore the potential of this compound as a chemotherapeutic agent.

Anti-inflammatory Mechanisms

Research has also explored the anti-inflammatory properties of this compound. It was found to modulate inflammatory responses by inhibiting leukotriene synthesis, which could provide therapeutic avenues for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Antioxidant, Neuroprotective | Varies by study |

| 5-Methoxy-1H-indole-2-carboxylic acid | Antiviral | Not specified |

| 6-Amino-4-substitutedalkyl-1H-indole-2-carboxylate | Antiviral | Not specified |

The comparative analysis indicates that while there are other indole derivatives with similar activities, the specific substitution pattern of this compound enhances its unique biological profile.

Q & A

Basic Research Questions

Q. What safety protocols and personal protective equipment (PPE) are essential when handling 7-amino-5-methoxy-1H-indole-2-carboxylic acid?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved P95 filters) if aerosolization occurs .

- Handling : Work in a fume hood to minimize inhalation risks. Avoid drainage contamination due to unknown environmental toxicity .

- First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer :

- Core Synthesis : Use Fischer indole synthesis with substituted hydrazines and ketones. The methoxy group is typically introduced via methoxylation before cyclization.

- Intermediate Protection : Protect the amino group using Fmoc or Boc strategies to prevent side reactions during carboxylation (analogous to Fmoc-amino acid handling in ) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. What analytical techniques are used for initial characterization of this compound?

- Methodological Answer :

- NMR : - and -NMR confirm substitution patterns (e.g., methoxy at C5, carboxylic acid at C2) .

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 206.0691) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

- Methodological Answer :

- DOE (Design of Experiments) : Apply factorial design (e.g., 2 matrix) to test variables like temperature (80–120°C), catalyst loading (Pd/C vs. CuI), and solvent polarity (DMF vs. THF) .

- Catalyst Screening : Evaluate palladium-catalyzed cross-coupling for introducing substituents while maintaining carboxylic acid integrity .

- In Situ Monitoring : Use FT-IR to track reaction progress (e.g., disappearance of carbonyl intermediates) .

Q. How can conflicting data regarding the stability of this compound under acidic conditions be resolved?

- Methodological Answer :

- Stress Testing : Expose the compound to pH 2–4 buffers (HCl or acetic acid) at 40°C for 24–72 hours. Monitor degradation via LC-MS .

- Stabilizers : Test additives (e.g., ascorbic acid) to mitigate oxidation of the indole ring .

- Crystallography : Resolve decomposition pathways by isolating degradation products and analyzing their crystal structures (as in ) .

Q. What strategies address low solubility of this compound in aqueous media?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to sodium/potassium salts for improved water solubility .

- Co-Solvents : Use DMSO or ethanol (10–20% v/v) in buffered solutions without altering biological activity .

- Derivatization : Synthesize methyl esters or amides for specific assays, followed by enzymatic hydrolysis .

Data Gaps and Research Challenges

Q. Why are there discrepancies in reported toxicity profiles of indole-2-carboxylic acid derivatives?

- Methodological Answer :

- Standardization : Conduct in vitro assays (e.g., Ames test for mutagenicity) under uniform conditions (pH, temperature) to reconcile conflicting data .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 5-fluoroindoline-2-carboxylic acid in ) to isolate substituent-specific effects.

Q. How can researchers validate the absence of carcinogenic risk for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。